N-(2-Methylpropyl)-L-norleucinamide
Description
Properties
CAS No. |
847341-30-4 |
|---|---|
Molecular Formula |
C10H22N2O |
Molecular Weight |
186.29 g/mol |
IUPAC Name |
(2S)-2-amino-N-(2-methylpropyl)hexanamide |
InChI |
InChI=1S/C10H22N2O/c1-4-5-6-9(11)10(13)12-7-8(2)3/h8-9H,4-7,11H2,1-3H3,(H,12,13)/t9-/m0/s1 |
InChI Key |
YALKGNZJJTVQJM-VIFPVBQESA-N |
Isomeric SMILES |
CCCC[C@@H](C(=O)NCC(C)C)N |
Canonical SMILES |
CCCCC(C(=O)NCC(C)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes to L-Norleucine
The synthesis of L-norleucine is a prerequisite for preparing N-(2-Methylpropyl)-L-norleucinamide. Multiple approaches have been documented in the literature, including:
Table 1: Synthetic Routes to L-Norleucine
The bromination-ammonolysis route described in search result illustrates a potential starting point. This method involves bromination of 2-methylhexanoic acid using N-bromosuccinimide (NBS) followed by ammonolysis to obtain DL-2-methylnorleucine, which could potentially be modified for L-norleucine synthesis.
General Amidation Strategies
Direct Coupling Methods
The most straightforward approach to synthesize this compound involves direct coupling of L-norleucine with 2-methylpropylamine (isobutylamine). This coupling typically requires activation of the carboxylic acid group of L-norleucine.
Common coupling reagents include:
- Carbodiimides: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC)
- Phosphonium reagents: Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP)
- Uronium reagents: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
The general reaction scheme can be represented as:
L-Norleucine + 2-Methylpropylamine + Coupling reagent → this compound
Activated Ester Method
The activated ester method involves converting L-norleucine to an activated ester intermediate, which then reacts with 2-methylpropylamine. This two-step process often provides higher yields and purity compared to direct coupling.
Common activated esters include:
- N-Hydroxysuccinimide (NHS) esters
- Pentafluorophenyl esters
- p-Nitrophenyl esters
Specific Preparation Methods for this compound
Method 1: Carbodiimide-Mediated Coupling
Reaction Conditions:
- L-norleucine (1 equivalent) is dissolved in dichloromethane (DCM) or dimethylformamide (DMF)
- The solution is cooled to 0°C
- EDC (1.2 equivalents) and 1-hydroxybenzotriazole (HOBt, 1.2 equivalents) are added
- The mixture is stirred for 20-30 minutes
- 2-Methylpropylamine (1.2 equivalents) is added
- The reaction is allowed to warm to room temperature and stirred for 12-24 hours
This method is analogous to the amide formation approaches described in the synthesis of various amino acid derivatives. Based on similar amino acid amidation reactions, yields typically range from 65-85%.
Method 2: Mixed Anhydride Approach
The mixed anhydride method utilizes isobutyl chloroformate to form an intermediate that readily reacts with 2-methylpropylamine:
Reaction Procedure:
- L-norleucine (1 equivalent) is dissolved in THF
- N-methylmorpholine (NMM, 1.1 equivalents) is added at -15°C
- Isobutyl chloroformate (1.1 equivalents) is added dropwise
- The mixture is stirred for 30 minutes at -15°C
- 2-Methylpropylamine (1.2 equivalents) is added
- The reaction is allowed to warm to room temperature and stirred for 4-6 hours
This method typically provides yields of 70-80% with high purity.
Method 3: Enzymatic Approach
Enzymes can catalyze the formation of amide bonds under mild conditions with high selectivity. Drawing from enzymatic methods used in similar amino acid derivatizations:
Protocol:
- L-norleucine methyl ester (1 equivalent) is dissolved in an appropriate buffer (pH 7.5-8.0)
- 2-Methylpropylamine (5 equivalents) is added
- Lipase (e.g., Candida antarctica lipase B, 10% w/w) is added
- The mixture is incubated at 40°C with gentle shaking for 24-48 hours
The enzymatic approach offers advantages in terms of sustainability and mild reaction conditions, though reaction times are typically longer.
Protection Strategies for Selective Amidation
When starting with unprotected L-norleucine, selective amidation at the carboxyl group requires protection of the amino group. Common protecting groups include:
Table 2: Amino Protection Strategies
| Protecting Group | Reagent | Deprotection Conditions | Advantages |
|---|---|---|---|
| Boc | Di-tert-butyl dicarbonate | TFA in DCM | Acid-labile, mild conditions |
| Cbz | Benzyl chloroformate | H₂/Pd-C | Orthogonal to Boc |
| Fmoc | Fmoc-Cl | 20% piperidine in DMF | Base-labile, orthogonal |
Evidence for the utility of these protection strategies can be found in similar synthetic approaches for amino acid derivatives. For example, a common synthetic route might involve:
- Boc protection of L-norleucine
- Activation and coupling with 2-methylpropylamine
- Deprotection of the Boc group
Purification and Characterization
Purification Methods
The crude this compound product typically requires purification to remove byproducts and unreacted starting materials. Common purification methods include:
- Column chromatography (typically using silica gel with ethyl acetate/hexane or dichloromethane/methanol solvent systems)
- Recrystallization (often from ethyl acetate/hexane or ethanol/water)
- Preparative HPLC for higher purity requirements
Characterization Techniques
Characterization of the final product should include:
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)
- Mass Spectrometry (MS)
- Infrared (IR) spectroscopy
- Optical rotation for confirming the L-configuration
- Elemental analysis
Based on similar compounds, the ¹H NMR spectrum would show characteristic signals for:
- The alpha proton of norleucine (~4.0-4.5 ppm)
- The methyl groups of the 2-methylpropyl moiety (~0.8-0.9 ppm)
- The methylene protons of the norleucine side chain (~1.2-1.8 ppm)
- The NH protons of the amide bond (~6.5-8.0 ppm)
Comparative Analysis of Preparation Methods
Table 3: Comparison of Synthetic Methods for this compound
| Method | Advantages | Limitations | Expected Yield (%) | Scalability |
|---|---|---|---|---|
| Carbodiimide coupling | Single-step, common reagents | Potential racemization, byproducts | 65-85 | Medium |
| Mixed anhydride | Clean reaction, fewer byproducts | Temperature control critical | 70-80 | Good |
| Enzymatic | Environmentally friendly, selective | Longer reaction times, enzyme cost | 50-70 | Limited |
| Protected amino acid route | High selectivity, clean product | Multi-step, lower overall yield | 60-75 | Good |
Optimization Considerations
Several factors can influence the efficiency of the synthesis:
Solvent Effects
The choice of solvent can significantly impact reaction rate and yield. Polar aprotic solvents like DMF and DMSO generally facilitate faster reactions but may complicate workup procedures. Less polar solvents like DCM offer easier workup but may require longer reaction times.
Temperature Optimization
Temperature control is critical, particularly for methods involving activated intermediates. Lower temperatures (-10 to 0°C) during the activation step help minimize side reactions and racemization, while allowing the reaction to proceed at room temperature during the amidation step typically provides optimal kinetics.
Catalyst Selection
For enzymatic methods, the selection of appropriate enzymes is crucial. Lipases from Candida antarctica have shown good efficiency for similar amidation reactions, while certain proteases can also catalyze these transformations under controlled conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2-Methylpropyl)-L-norleucinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like hydroxylamine in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of hydroxamic acids or other substituted amides.
Scientific Research Applications
N-(2-Methylpropyl)-L-norleucinamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its therapeutic potential in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-Methylpropyl)-L-norleucinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can affect various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares N-(2-Methylpropyl)-L-norleucinamide with structurally related compounds, emphasizing key functional groups and molecular properties:
Key Comparisons:
Lipophilicity and Solubility The 2-methylpropyl group in this compound increases lipophilicity compared to unmodified norleucinamide. This contrasts with Ispinesib Mesylate, where the sulfonate group improves aqueous solubility despite the compound’s large molecular weight . Phosphonamidoate derivatives () exhibit intermediate solubility due to polar phosphonate groups but are less stable than amides .
Metabolic Stability The amide bond in this compound resists enzymatic cleavage better than the ester linkages in phosphonamidoates (), which are susceptible to hydrolysis in vivo . Ispinesib’s benzamide group contributes to metabolic stability, though its quinazolinyl moiety may undergo oxidative metabolism .
Ispinesib’s antiepileptic activity is linked to kinesin inhibition, a mechanism distinct from typical amino acid derivatives .
Research Findings and Hypotheses
- Hypothetical Pharmacokinetics: The branched alkyl chain in this compound may prolong half-life by reducing renal clearance, similar to lipophilic modifications in prodrugs .
- Toxicity Considerations: Phosphonamidoates () are associated with neurotoxicity due to acetylcholinesterase inhibition, a risk less likely in amide-based compounds like this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
